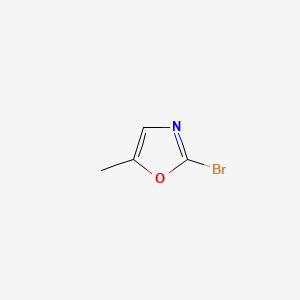

2-Bromo-5-methyloxazole

Übersicht

Beschreibung

2-Bromo-5-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom, with a bromine atom and a methyl group attached to the ring. This compound is a pale yellow solid that is soluble in organic solvents such as chloroform and methanol. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Mode of Action

It is known that oxazoles, the class of compounds to which 2-bromo-5-methyloxazole belongs, often interact with their targets through various mechanisms, including cycloaddition reactions . The specific interactions between this compound and its targets, and the resulting changes, are subjects for future research.

Biochemische Analyse

Cellular Effects

Oxazole derivatives have been reported to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . These effects suggest that 2-Bromo-5-methyloxazole could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The specific molecular mechanism of action of this compound is not currently known due to the lack of research on this specific compound. Oxazole derivatives have been reported to inhibit the formation of the mitotic spindle, a major class of cytotoxic drugs for cancer treatment . This suggests that this compound could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C . This suggests that the compound has certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Oxazole derivatives have been reported to exhibit various essential pharmacokinetic characteristics and share decent activity in murine models of Methicillin-resistant Staphylococcus aureus (MRSA) infection . This suggests that this compound could potentially have dosage-dependent effects in animal models, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Oxazole derivatives have been reported to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given the biochemical properties of oxazoles, it is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation within cells and tissues .

Subcellular Localization

Based on the properties of oxazoles, it is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyloxazole can be achieved through various synthetic routes. One common method involves the bromination of 5-methyloxazole. The reaction typically uses bromine or a bromine-containing reagent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methyloxazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The oxazole ring can be reduced to form corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted oxazole derivatives with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Dihydro or tetrahydro oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-methyloxazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-methyloxazole can be compared with other similar compounds, such as:

2-Bromo-4-methyloxazole: Similar structure but with the bromine atom at a different position.

5-Bromo-2-methyloxazole: Similar structure but with the methyl group at a different position.

2-Chloro-5-methyloxazole: Similar structure but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties. Its bromine atom and methyl group confer distinct characteristics that make it valuable for various applications .

Biologische Aktivität

2-Bromo-5-methyloxazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The discussion is supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and oxygen atoms, along with a bromine atom and a methyl group. Its molecular formula is with a molecular weight of approximately 173.01 g/mol. The compound typically appears as a pale yellow solid and is soluble in organic solvents like chloroform and methanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are presented in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Candida albicans | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116). The IC50 values for these cell lines are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT-116 | 10 |

The compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of the cell cycle. For instance, it has been shown to cause G2/M phase arrest in MCF-7 cells, which correlates with its ability to inhibit tubulin polymerization.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound significantly inhibited the growth of resistant strains, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : In research conducted by Zhang et al., this compound was tested on various cancer cell lines. The study concluded that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

- Inflammation Model : In an experimental model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its potential use in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

2-bromo-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQRFFBVFCUMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-67-4 | |

| Record name | 2-bromo-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.